![molecular formula C17H21NO4 B1278642 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 444344-91-6](/img/structure/B1278642.png)

4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid

描述

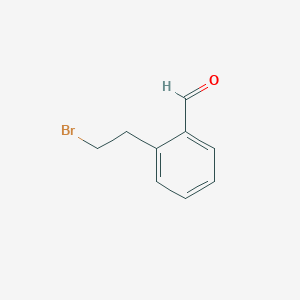

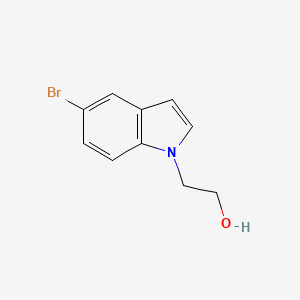

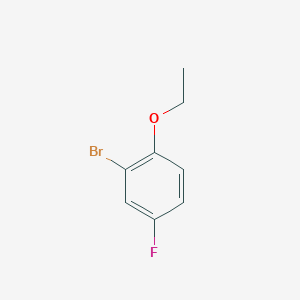

The compound "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid" is a derivative of bicyclo[2.2.2]octane-1-carboxylic acid, which is a saturated carboxylic acid with a bicyclic structure. The benzyloxycarbonyl group is a common protecting group used in peptide synthesis, and its presence on the amino group of the bicyclic carboxylic acid indicates that this compound may be of interest in the synthesis of protected amino acids or peptides.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . This suggests that similar strategies could potentially be applied to the synthesis of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex, and the substituents can significantly influence the properties of the molecule. For example, the study of electrical effects of substituent groups in saturated systems has shown that substituents at the 4-position of bicyclo[2.2.2]octane-1-carboxylic acids can influence reactivity, even though resonance interaction is not possible . This implies that the benzyloxycarbonylamino group in the compound of interest could also affect its reactivity and molecular properties.

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions. Acid-promoted bicyclization of arylacetylenes to benzobicyclo[3.2.1]octanes involves cationic rearrangements , and bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as an oxidant for cleavage of nitrogen double bonds and oxidation of alcohols . These studies provide insights into the types of reactions that bicyclic compounds can participate in, which may be relevant to the chemical behavior of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds can be influenced by their substituents. Inductive effects in isolated molecules, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, have been studied using density functional theory, and the effects of various substituents have been evaluated . This suggests that the benzyloxycarbonylamino substituent in the compound of interest could have a significant impact on its acidity and other physical properties. Additionally, the preparation of related compounds, such as 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, provides information on the synthesis and potential reactivity of such molecules .

科学研究应用

Organic Chemistry

“4-(Benzyloxy carbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound used in organic chemistry . It has a molecular weight of 303.36 .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process was carried out under metal-free conditions . The reaction allowed for rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities . An open transition state was deemed operative in this highly enantioselective process mediated by an organic base .

Metal-Organic Frameworks (MOFs)

Bicyclo[2.2.2]octane-1-carboxylic acid, a related compound, has been used in the creation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if on skin or in eyes .

属性

IUPAC Name |

4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUXTYUESPPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443224 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |

CAS RN |

444344-91-6 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)